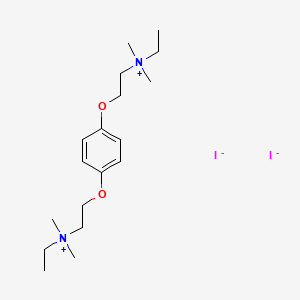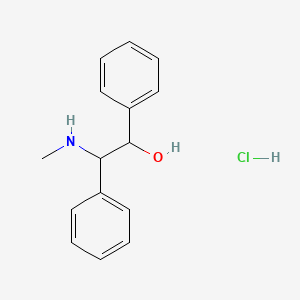
alpha-(alpha-Methylaminobenzyl)benzyl alcohol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(alpha-Methylaminobenzyl)benzyl alcohol hydrochloride is a chemical compound with the molecular formula C10H15NO·HCl. It is a derivative of benzyl alcohol, where the benzyl group is substituted with a methylamino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(alpha-Methylaminobenzyl)benzyl alcohol hydrochloride typically involves the reaction of benzyl alcohol with methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Alpha-(alpha-Methylaminobenzyl)benzyl alcohol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The methylamino group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides (R-X) are employed under appropriate conditions.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of benzylamine or benzyl alcohol.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Alpha-(alpha-Methylaminobenzyl)benzyl alcohol hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including its role as a neurotransmitter analog.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain neurological disorders.
Industry: Utilized in the manufacture of specialty chemicals and as a precursor in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of alpha-(alpha-Methylaminobenzyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and uptake. The pathways involved include modulation of synaptic transmission and alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Ephedrine: A stimulant and decongestant with a similar structure but different pharmacological effects.
Pseudoephedrine: A stereoisomer of ephedrine used as a nasal decongestant.
Phenylephrine: A selective alpha-1 adrenergic receptor agonist used as a decongestant and vasopressor.
Uniqueness
Alpha-(alpha-Methylaminobenzyl)benzyl alcohol hydrochloride is unique due to its specific substitution pattern and its potential applications in various fields. Unlike ephedrine and pseudoephedrine, which are primarily used for their stimulant and decongestant properties, this compound is studied for its broader range of applications, including its potential therapeutic effects in neurological disorders.
Properties
CAS No. |
6287-71-4 |
|---|---|
Molecular Formula |
C15H18ClNO |
Molecular Weight |
263.76 g/mol |
IUPAC Name |
2-(methylamino)-1,2-diphenylethanol;hydrochloride |
InChI |
InChI=1S/C15H17NO.ClH/c1-16-14(12-8-4-2-5-9-12)15(17)13-10-6-3-7-11-13;/h2-11,14-17H,1H3;1H |
InChI Key |
SDMACCGLNQNUOE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


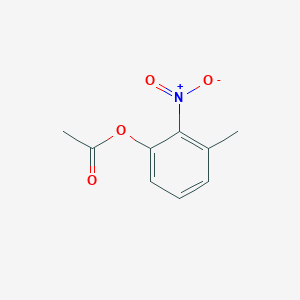
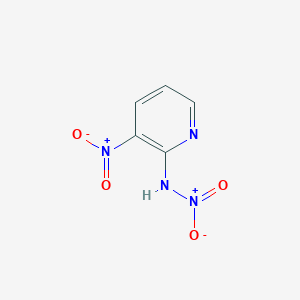

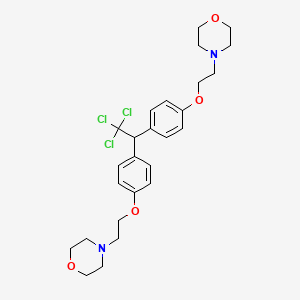

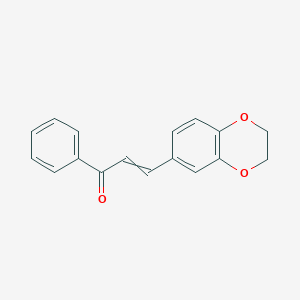
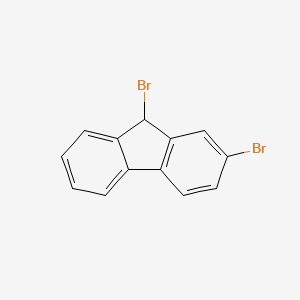
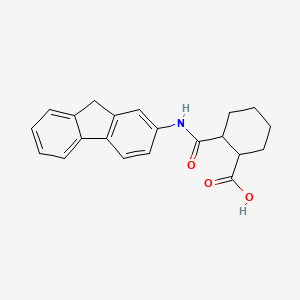

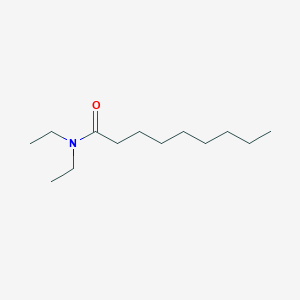
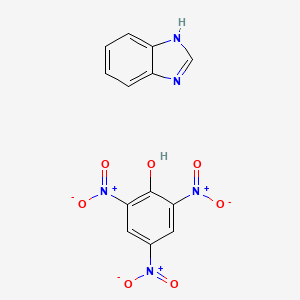
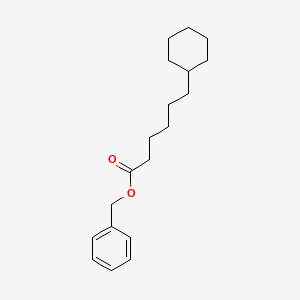
![2-[[3-[(2-Hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol](/img/structure/B14729122.png)
